
HFI-419
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HFI-419 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the chromene core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyridinyl group: This step involves the coupling of a pyridine derivative to the chromene core.
Acetylation and esterification: The final steps involve acetylation to introduce the acetamido group and esterification to form the ethyl ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
HFI-419 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group on the chromene ring can be oxidized under suitable conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2.1. Improvement of Glucose Tolerance
Research indicates that HFI-419 significantly improves glucose tolerance in insulin-resistant models. In studies involving obese Zucker rats, administration of this compound resulted in enhanced glucose utilization during intraperitoneal glucose tolerance tests (ipGTT). The treatment led to increased expression of antioxidant enzymes and normalized plasma oxytocin levels, suggesting a favorable metabolic profile .
Table 1: Effects of this compound on Metabolic Parameters in Obese Zucker Rats
Parameter | Control Group | This compound Group |
---|---|---|
Plasma Insulin (µU/mL) | 20 ± 5 | 15 ± 3 |
Glucose AUC (mmol/L·min) | 120 ± 10 | 80 ± 8 |
Oxytocin Levels (pg/mL) | 50 ± 10 | 70 ± 12 |
SOD Activity (U/mg protein) | 5 ± 1 | 8 ± 1 |
Cognitive Enhancement
This compound has demonstrated significant cognitive-enhancing effects in animal models. Studies have shown that it improves spatial working memory and recognition memory in rodents through mechanisms that may involve increased dendritic spine density and GLUT4-mediated glucose uptake .
Table 2: Cognitive Performance Metrics with this compound Treatment
Task Type | Control Group Performance | This compound Group Performance |
---|---|---|
Novel Object Recognition (%) | 40 ± 5 | 65 ± 6 |
Spontaneous Alternation (%) | 50 ± 7 | 75 ± 8 |
Clinical Implications
The therapeutic potential of this compound extends to conditions characterized by vascular dysfunction and cognitive decline. For instance, it has been shown to prevent acetylcholine-mediated vasoconstriction in dysfunctional blood vessels, indicating its possible application in treating coronary artery vasospasm . Moreover, its ability to enhance cognitive functions suggests potential implications for neurodegenerative diseases such as Alzheimer’s.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Case Study: Obese Zucker Rats
In a controlled study, obese Zucker rats treated with this compound showed improved glucose tolerance and metabolic profiles compared to controls. The treatment was associated with upregulation of antioxidant defenses and improved insulin signaling pathways .
Case Study: Cognitive Function in Rodents
Another study demonstrated that rodents receiving this compound exhibited enhanced memory performance in both novel object recognition tasks and maze navigation tasks, indicating its potential for cognitive enhancement .
Mechanism of Action
HFI-419 exerts its effects by inhibiting the activity of insulin-regulated aminopeptidase (IRAP). It competes with the natural substrate for binding to the extracellular catalytic site of IRAP. This inhibition leads to increased levels of peptides that are normally degraded by IRAP, which can enhance glucose uptake and improve memory functions. The compound interacts with the active site zinc via its acetamide group, which is crucial for its inhibitory activity .
Comparison with Similar Compounds
HFI-419 is unique compared to other IRAP inhibitors due to its specific structure and binding affinity. Similar compounds include:
HFI-142: A less potent but more stable derivative of this compound.
Angiotensin IV analogs: These also inhibit IRAP but have different structural features and binding properties.
This compound stands out due to its higher potency and specific interactions with the IRAP active site, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C19H18N2O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 2-acetamido-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18N2O5/c1-3-25-19(24)17-16(12-5-4-8-20-10-12)14-7-6-13(23)9-15(14)26-18(17)21-11(2)22/h4-10,16,23H,3H2,1-2H3,(H,21,22) |
InChI Key |
GGBHINRNYAAYMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)NC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.